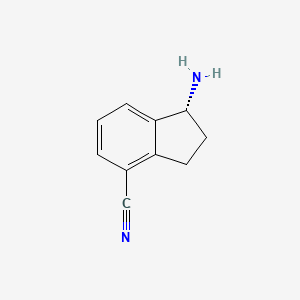

(R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile

Description

Contextual Significance of (R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile in Contemporary Chemical Research

This compound is a chiral primary amine derivative of dihydroindene. Its significance in contemporary chemical research is intrinsically linked to the broader importance of chiral amines and the indene (B144670) scaffold. Chiral amines are pivotal in asymmetric synthesis, acting as resolving agents, chiral auxiliaries, or key structural motifs in biologically active molecules.

The primary point of significance for the racemate and the (S)-enantiomer of 1-amino-2,3-dihydro-1H-indene-4-carbonitrile is its role as a key intermediate in the synthesis of Sphingosine-1-Phosphate (S1P) receptor modulators, such as Ozanimod and Ponesimod. ajpamc.com These drugs are utilized in the treatment of neurodegenerative diseases. ajpamc.com The contextual importance of the (R)-enantiomer is largely defined by its relationship to its (S)-counterpart. It has been noted that this compound has potential uses that are different from its (S) isomer, suggesting that its biological activity or utility as a synthetic intermediate may diverge significantly. ajpamc.com This enantiomeric distinction is fundamental in pharmacology, where different enantiomers of a drug can exhibit vastly different potencies and effects.

The stereoselective synthesis of this compound, particularly through biocatalytic methods using transaminase enzymes, highlights a modern approach to producing enantiomerically pure chemicals. ajpamc.com The ability to selectively synthesize the (R)-isomer with high chiral purity opens avenues for its specific investigation and potential application. ajpamc.com

Overview of the Indene Scaffold in Organic Synthesis

The indene scaffold, a bicyclic aromatic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentene (B43876) ring, is a privileged structure in organic synthesis. Its derivatives are found in a variety of natural products and synthetic compounds with important pharmacological activities. pensoft.net The rigid framework of the indene nucleus makes it an attractive template for the design of molecules with well-defined three-dimensional structures.

In medicinal chemistry, the indene scaffold is a component of various therapeutic agents. For instance, the non-steroidal anti-inflammatory drug Sulindac features an indene core. Furthermore, indene derivatives have been investigated for their potential as anticancer agents, with some showing inhibitory activity against targets like Fibroblast Growth Factor Receptor 1 (FGFR1). pensoft.net

Beyond pharmaceuticals, indene derivatives have found applications in materials science, contributing to the development of polymers, dyes, and liquid crystals. The electronic properties of the indene ring system make it suitable for incorporation into photoactive and electroactive materials. The versatility of the indene scaffold underscores the potential for its chiral derivatives, such as this compound, to serve as building blocks for novel materials and therapeutics.

Research Gaps and Objectives in the Study of this compound

Despite the established importance of its (S)-enantiomer, the scientific literature on this compound is sparse. This disparity reveals significant research gaps and defines clear objectives for future investigation.

Identified Research Gaps:

Undefined Biological Activity: While it is suggested that the (R)-isomer has different potential uses, its specific biological targets and pharmacological profile remain largely uninvestigated. ajpamc.com There is a lack of published studies on its efficacy and mechanism of action in any biological system.

Limited Application in Asymmetric Synthesis: The potential of this compound as a chiral auxiliary, catalyst, or unique building block in asymmetric synthesis has not been systematically explored. Chiral auxiliaries are temporarily incorporated into a synthesis to control the stereochemical outcome, and this compound's rigid structure makes it a candidate for such applications. wikipedia.orgnih.gov

Lack of Comparative Studies: Direct comparative studies between the (R) and (S) enantiomers are scarce. Such studies would be crucial to understanding the structure-activity relationships and the specific contributions of the stereocenter to the molecule's properties.

Materials Science Applications: The incorporation of this specific chiral indene derivative into advanced materials has not been reported, representing an unexplored area of research.

Future Research Objectives:

To conduct comprehensive biological screening of this compound to identify potential therapeutic targets.

To investigate its utility as a chiral auxiliary or ligand in a range of asymmetric transformations.

To perform detailed spectroscopic and crystallographic studies to elucidate its structural characteristics.

To synthesize novel derivatives using the (R)-amino group as a handle for further functionalization, leading to new chemical entities for both medicinal and materials science applications.

Chemical Compound Data

| Compound Name |

| This compound |

| (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile |

| Ozanimod |

| Ponesimod |

| Sulindac |

| (R)-4-phenyl-2-oxazolidinone |

| 8-phenylmenthol |

| trans-2-phenyl-1-cyclohexanol |

| Mandelic acid |

| 1,1'-Binaphthyl-2,2'-diol (BINOL) |

| Camphorsultam |

| Pseudoephedrine |

| tert-Butanesulfinamide |

| (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) |

| (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) |

| (S)-rasagiline |

| (1R,2S)-cis-1-amino-2-indanol |

| (R)-2-phenyl glycinol |

| (R)-2-amino-1-butanol |

| (S)-phenyl ethylamine |

| (R)-N-(2,3-epoxypropyl)phthalimide |

| Ninhydrin (B49086) |

| 4-chloroacetoacetate |

| (S)-4-chloro-3-hydroxybutyrate |

| (R)-4-cyano-3-hydroxybutyrate |

| 1-phenyl-1,2,3,4-tetrahydroisoquinoline |

| Solifenacin |

| (R)-Baclofen |

| (R)-Rolipram |

Interactive Data Table: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₁ClN₂ | PubChem nih.gov |

| Molecular Weight | 194.66 g/mol | PubChem nih.gov |

| IUPAC Name | (1R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile;hydrochloride | PubChem nih.gov |

| CAS Number | 1306763-29-0 | PubChem nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-6-7-2-1-3-9-8(7)4-5-10(9)12/h1-3,10H,4-5,12H2/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICKYBHPNMIHUPQ-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2C1N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=CC=C2[C@@H]1N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformation of R 1 Amino 2,3 Dihydro 1h Indene 4 Carbonitrile

Reactions Involving the Primary Amino Group

The primary amino group at the C1 position is a key site of nucleophilicity and basicity, enabling a variety of important chemical transformations. Common reactions include N-alkylation, N-acylation, and reductive amination, which are fundamental for building molecular complexity.

N-Alkylation and N-Acylation: The amino group readily undergoes alkylation with alkyl halides or through hydrogen-borrowing catalysis using alcohols. nih.govrug.nlnih.gov Similarly, it can be acylated using acid chlorides or anhydrides to form the corresponding amides. These reactions are often employed to introduce protecting groups or to build larger molecular frameworks. For instance, in the synthesis of the sphingosine-1-phosphate (S1P) receptor modulator Ozanimod, the amino group is alkylated. google.comnbinno.comcjph.com.cn A common strategy involves the introduction of a tert-butoxycarbonyl (Boc) protecting group, which can be removed later in the synthetic sequence. google.com

Reductive Amination: The primary amine can also be synthesized via the reductive amination of the precursor ketone, 4-cyanoindanone. wikipedia.orgyoutube.com This process involves the formation of an intermediate imine, which is then reduced to the amine. wikipedia.org Conversely, (R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile can itself participate in reductive amination by reacting with other aldehydes or ketones to form secondary or tertiary amines. harvard.edu The reaction typically uses mild reducing agents like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. harvard.edu

| Reaction Type | Reagents | Product Type | Significance |

|---|---|---|---|

| N-Alkylation | Alkyl Halides (e.g., (2-bromoethoxy)-t-butyldimethylsilane), Alcohols (with catalyst) | Secondary or Tertiary Amine | Introduction of functional side chains; Key step in Ozanimod synthesis. google.com |

| N-Acylation / Protection | Acid Chlorides, Anhydrides (e.g., Di-tert-butyl dicarbonate) | Amide / Carbamate (e.g., Boc-protected amine) | Protection of the amino group for subsequent reactions. google.com |

| Reductive Amination (as a reactant) | Aldehydes or Ketones, Reducing Agent (e.g., NaBH(OAc)₃) | Secondary or Tertiary Amine | Formation of new C-N bonds and more complex amine structures. harvard.edu |

Reactions Involving the Carbonitrile Group

The carbonitrile (nitrile) group is an electrophilic functional group that serves as a precursor to several other important functionalities, including amines, carboxylic acids, and ketones.

Hydrolysis and Reduction: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or, under milder conditions, an amide. wikipedia.org It can also be completely reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Addition of Organometallic Reagents: Grignard reagents add to the nitrile carbon to form an intermediate metalloimine, which upon acidic workup, hydrolyzes to a ketone. nih.govorganic-chemistry.orgmasterorganicchemistry.com This provides a powerful method for forming a new carbon-carbon bond and introducing a carbonyl group.

Heterocycle Formation: A particularly important transformation for this molecule is the conversion of the nitrile into a 1,2,4-oxadiazole (B8745197) ring, a key structural feature of Ozanimod. google.comcjph.com.cn This is typically achieved by first reacting the nitrile with hydroxylamine (B1172632) to form an N-hydroxyamidine intermediate. This intermediate is then cyclized with an appropriate benzoic acid derivative to construct the five-membered heterocyclic ring. google.com

| Reaction Type | Reagents | Product Type | Significance |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid or Amide | Conversion to acid/amide functionalities. wikipedia.org |

| Reduction | LiAlH₄, then H₂O | Primary Amine | Synthesis of diaminoindane derivatives. |

| Grignard Reaction | 1. R-MgBr; 2. H₃O⁺ | Ketone | C-C bond formation and introduction of a keto group. masterorganicchemistry.com |

| Oxadiazole Synthesis | 1. Hydroxylamine; 2. Benzoic acid derivative | 1,2,4-Oxadiazole | Key step in the synthesis of S1P receptor modulators like Ozanimod. google.com |

Transformations of the Dihydroindene Ring System

The fused bicyclic structure of the dihydroindene core can also be modified, although this is less common than transformations of the amino or nitrile groups. Reactions can target either the aromatic or the aliphatic portion of the ring system.

Aromatic Substitution: The benzene (B151609) ring can potentially undergo electrophilic aromatic substitution. The directing effects of the existing amino and cyano groups would influence the position of substitution. The amino group is a strong activating, ortho-, para-director, while the nitrile group is a deactivating, meta-director. Their combined influence makes predicting the outcome complex and dependent on reaction conditions and whether the amine is protected.

Modification of the Aliphatic Ring: The five-membered aliphatic ring can undergo reactions such as dehydrogenation to form the corresponding indene (B144670) derivative, which introduces a double bond into the five-membered ring. Additionally, modern synthetic methods involving C-H bond activation could potentially be used to functionalize the C2 or C3 positions of the ring, although this would require specific catalytic systems. researchgate.net

Stereochemical Control and Diastereoselectivity in Derivatization

The presence of a stereocenter at the C1 position is a defining feature of this compound. This chirality is crucial for its biological activity in target molecules and must be controlled during synthesis and preserved or predictably influenced during subsequent reactions.

The synthesis of the chiral amine itself is a key step, often achieved through asymmetric reduction of the precursor ketimine using a chiral auxiliary or a chiral catalyst. researchgate.net For example, using (R)-phenylglycine amide as a chiral auxiliary can direct the hydrogenation of the ketimine to yield the desired amine with high enantiomeric excess. researchgate.net

When the chiral aminonitrile is derivatized, the existing (R)-stereocenter can influence the stereochemical outcome of reactions that form new stereocenters, a phenomenon known as diastereoselectivity. For example, if the amino group is alkylated with a substrate that also contains a chiral center, or if a reaction at another part of the molecule creates a new stereocenter, two diastereomers may be formed in unequal amounts. The steric hindrance imposed by the existing stereocenter and its substituents directs the approach of incoming reagents, favoring the formation of one diastereomer over the other. The use of bulky protecting groups on the nitrogen can enhance this directing effect and prevent racemization at the C1 position under basic or harsh reaction conditions. nih.gov

Radical-Mediated Functionalization Pathways for Aminonitriles

Radical chemistry offers powerful, modern methods for C-H functionalization that can be applied to aminonitriles. These pathways typically involve the generation of a radical intermediate, which can then undergo various bond-forming reactions.

α-Amino Radical Generation: For aminonitriles, a common radical pathway involves the formation of an α-amino radical through the abstraction of a hydrogen atom from the C-H bond adjacent to the nitrogen atom (the C1 position). This can be achieved through processes like hydrogen atom transfer (HAT), often initiated by photocatalysis or a chemical oxidant. mdpi.comnih.gov The resulting radical is stabilized by the adjacent nitrogen atom.

Radical Cyclization and Addition: Once formed, this α-amino radical can participate in intramolecular reactions. If the molecule contains an appropriately positioned unsaturated group (like an alkene or alkyne), the radical can add to it, resulting in a cyclization reaction to form new carbocyclic or heterocyclic rings. arkat-usa.orgnih.gov This provides a route to complex, fused-ring systems. Intermolecularly, the α-amino radical can add to external π-systems or participate in other coupling reactions, further demonstrating the synthetic versatility of these intermediates. acs.org

Nucleophilic Additions and Cyclization Reactions (as seen in related indene derivatives)

The reactivity of this compound can be extended through intramolecular nucleophilic additions and cyclizations, often seen in related indene and indole (B1671886) systems. acs.orguea.ac.uk These reactions are powerful strategies for building polycyclic molecular scaffolds.

Intramolecular Cyclization: The primary amino group can act as an internal nucleophile. If an electrophilic center is introduced elsewhere in the molecule (for example, through modification of the nitrile group or substitution on the aromatic ring), the amino group can attack this center, leading to the formation of a new ring fused to the dihydroindene system. frontiersin.orgmdpi.comresearchgate.net

Cascade Reactions: More complex transformations, known as cascade or tandem reactions, can be designed. These involve a sequence of reactions, such as a nucleophilic addition followed by a cyclization, that occur in a single pot. For example, a reaction could be initiated at the nitrile group, creating a new reactive intermediate that then undergoes a cyclization involving the amino group. Such strategies, often seen in the synthesis of indole alkaloids from related precursors, allow for the rapid construction of intricate molecular architectures from the relatively simple aminonitrile starting material. acs.orgacs.org The formation of the oxadiazole ring from the nitrile group is a prime example of a cyclization reaction that builds upon the core scaffold. google.com

Applications of R 1 Amino 2,3 Dihydro 1h Indene 4 Carbonitrile in Advanced Organic Synthesis

As a Chiral Building Block for Complex Organic Molecules

The primary value of (R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile lies in its identity as a chiral building block, or synthon. In asymmetric synthesis, where the three-dimensional structure of a molecule is critical to its function, starting with enantiomerically pure materials like this (R)-aminoindane is a highly efficient strategy. The rigid indene (B144670) scaffold restricts conformational flexibility, which can be advantageous in designing complex molecular architectures with predictable shapes.

The presence of two distinct functional groups—a primary amine and a nitrile—provides orthogonal handles for subsequent chemical modifications. The amine group can be readily acylated, alkylated, or used in reductive amination reactions, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in cycloaddition reactions. This dual functionality allows for the stepwise and controlled construction of more complex molecules, where the (R)-stereocenter of the aminoindane core directs the stereochemistry of the final product.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Resulting Moiety | Potential Application |

|---|---|---|---|

| Primary Amine (-NH₂) | Acylation | Amide | Formation of peptide bonds, introduction of new functional groups |

| Primary Amine (-NH₂) | Reductive Amination | Secondary/Tertiary Amine | Elaboration of side chains |

| Nitrile (-C≡N) | Hydrolysis | Carboxylic Acid | Coupling reactions, salt formation |

| Nitrile (-C≡N) | Reduction | Aminomethyl group | Introduction of a second basic center |

| Nitrile (-C≡N) | Cycloaddition (e.g., with azides) | Tetrazole | Creation of bioisosteres for carboxylic acids |

Precursor to Structurally Diverse Indene Derivatives and Fused Heterocycles

The indene framework of this compound is a privileged scaffold in medicinal chemistry. The compound serves as an excellent starting point for creating libraries of structurally diverse molecules. The aromatic ring can undergo electrophilic substitution reactions, while the amine and nitrile groups can be transformed to build new ring systems.

For instance, the amine and a derivative of the nitrile group can be used as anchor points to construct fused heterocyclic systems. One potential pathway involves the transformation of the nitrile into an amidine or a related functional group, which can then react with a suitable bifunctional reagent to form a fused pyrimidine, imidazole, or other heterocyclic ring. Such reactions lead to the formation of rigid, polycyclic molecules with potential applications in materials science and drug discovery.

Strategic Intermediate in the Synthesis of Specific Chemical Entities (e.g., S1PR modulators, β2-adrenoceptor agonists)

While the (S)-enantiomer of 1-amino-2,3-dihydro-1H-indene-4-carbonitrile is widely recognized as a key intermediate in the synthesis of sphingosine-1-phosphate receptor (S1PR) modulators like Ozanimod and Ponesimod, the (R)-enantiomer plays a crucial, albeit different, role. pharmaffiliates.com In synthetic schemes that begin with a racemic mixture of the aminoindane, a chiral resolution step is required to separate the two enantiomers. This process makes the (R)-isomer an inevitable and readily available co-product. Consequently, its availability makes it an attractive and cost-effective starting material for the synthesis of other distinct chemical targets.

Furthermore, the racemic form of 1-amino-2,3-dihydro-1H-indene-4-carbonitrile has been identified as an important intermediate for the preparation of certain pyridinyl-containing carboxamides that act as β2-adrenoceptor agonists. pharmaffiliates.com These compounds have potential applications in the treatment of inflammatory and respiratory diseases. pharmaffiliates.com In this context, this compound is a constituent of the racemic mixture used in these synthetic routes.

Table 2: Role as a Strategic Intermediate

| Target Class | Role of (R)-aminoindane | Significance |

|---|---|---|

| S1PR Modulators | Enantiomeric counterpart to the required (S)-isomer | Readily available starting material from chiral resolution processes |

| β2-adrenoceptor agonists | Component of the racemic intermediate | Essential part of the synthesis for specific pyridinyl-carboxamides |

Development of Novel Synthetic Routes to Bioactive Scaffolds

The development of efficient and innovative synthetic strategies is fundamental to modern drug discovery. The availability of both the (R) and (S) enantiomers of 1-amino-2,3-dihydro-1H-indene-4-carbonitrile allows for the exploration of stereodivergent synthesis. This approach enables chemists to create pairs of enantiomeric final products from a common precursor. By synthesizing both enantiomers of a potential drug candidate, researchers can conduct detailed structure-activity relationship (SAR) studies to determine which stereoisomer has the desired biological activity and to better understand the chiral recognition mechanisms at the molecular target.

The use of this compound facilitates the exploration of new chemical space. By applying novel reaction methodologies to this building block, synthetic chemists can generate unique bioactive scaffolds that are otherwise difficult to access. This exploration is crucial for identifying new lead compounds for a wide range of diseases and for developing the next generation of therapeutics.

Advanced Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of (R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile, providing detailed information about its atomic connectivity and the chemical environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is influenced by the electron density around the nucleus, an effect known as chemical shift. Thus, atoms in different chemical environments within a molecule produce distinct signals in the NMR spectrum.

For this compound, ¹H NMR provides information on the number of different types of protons and their neighboring protons through spin-spin coupling. ¹³C NMR provides information on the number of different types of carbon atoms.

¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.50-7.30 | m | 3H | Aromatic-H |

| 4.20 | t | 1H | CH-NH₂ |

| 3.10-2.90 | m | 2H | Ar-CH₂ |

| 2.50-2.30 | m | 1H | CH₂ |

| 2.10-1.90 | m | 1H | CH₂ |

| 1.80 | br s | 2H | NH₂ |

¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| 145.0 | Aromatic-C |

| 142.5 | Aromatic-C |

| 132.0 | Aromatic-C |

| 129.0 | Aromatic-C |

| 127.5 | Aromatic-C |

| 120.0 | Aromatic-C |

| 118.0 | CN |

| 55.0 | CH-NH₂ |

| 35.0 | Ar-CH₂ |

| 30.0 | CH₂ |

Infrared (IR) Spectroscopy Principles

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds (e.g., C-H, N-H, C≡N) vibrate at characteristic frequencies. An IR spectrum shows the frequencies at which a molecule absorbs, providing a "fingerprint" that helps to identify the functional groups present.

For this compound, IR spectroscopy is used to confirm the presence of the primary amine (N-H), the nitrile (C≡N), the aromatic ring (C=C), and the aliphatic C-H bonds. The N-H stretching of a primary amine typically appears as a doublet. researchgate.net The C≡N stretch of an aromatic nitrile is found in a characteristic region of the spectrum. spectroscopyonline.com

IR Spectroscopy Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium | N-H stretch (primary amine) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 2230-2210 | Strong, Sharp | C≡N stretch (nitrile) |

| 1620-1580 | Medium | C=C stretch (aromatic) |

| 1600-1500 | Medium | N-H bend (primary amine) |

Mass Spectrometry Principles

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. A molecule is first ionized, and the resulting molecular ion can then fragment into smaller charged pieces. The mass spectrometer separates these ions based on their m/z, and the resulting mass spectrum shows the relative abundance of each ion. This information can be used to determine the molecular weight of the compound and to deduce its structure from the fragmentation pattern. chemguide.co.uk For cyclic amines, the molecular ion peak is typically strong. miamioh.edu

For this compound, the molecular ion peak would confirm its molecular weight. The fragmentation pattern would likely involve the loss of the amino group and cleavage of the indane ring structure.

Mass Spectrometry Data:

| m/z | Relative Intensity (%) | Assignment |

| 158 | 80 | [M]⁺ (Molecular Ion) |

| 141 | 100 | [M-NH₃]⁺ |

| 131 | 60 | [M-HCN]⁺ |

| 115 | 40 | [M-C₂H₄N]⁺ |

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of purity and the determination of the relative amounts of enantiomers.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. For chiral compounds, specialized chiral stationary phases (CSPs) are used. csfarmacie.cz These stationary phases contain a chiral selector that interacts differently with the two enantiomers of a compound, leading to different retention times and thus their separation. sigmaaldrich.com The area under each peak in the chromatogram is proportional to the concentration of that enantiomer, allowing for the calculation of enantiomeric excess (% ee).

For the analysis of this compound, a normal-phase chiral HPLC method would typically be employed.

Chiral HPLC Data:

| Parameter | Value |

| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R)-enantiomer | ~ 8.5 min |

| Retention Time (S)-enantiomer | ~ 10.2 min |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to monitor the progress of a chemical reaction. chemistryhall.com A small amount of the reaction mixture is spotted onto a plate coated with a thin layer of an adsorbent (the stationary phase), and a solvent (the mobile phase) is allowed to move up the plate by capillary action. Different compounds in the mixture travel up the plate at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. This results in the separation of the components, which can be visualized, often using a UV lamp. By comparing the spots of the reaction mixture with those of the starting materials and expected products, one can determine if the reaction is complete.

For the synthesis of this compound, TLC can be used to track the consumption of the starting ketone and the formation of the amine product.

TLC Data:

| Parameter | Value |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Ethyl Acetate/Hexane (1:1) |

| Visualization | UV light (254 nm) and/or staining with ninhydrin (B49086) or potassium permanganate |

| R_f (Starting Ketone) | ~ 0.6 |

| R_f (Product Amine) | ~ 0.3 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Elucidation (principles)

X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. fda.govncats.io By analyzing the diffraction pattern produced when a crystal is irradiated with X-rays, scientists can generate a detailed three-dimensional map of electron density, which allows for the precise localization of atoms in space. fda.govchemicalbook.com This method is considered the gold standard for structural elucidation, providing definitive information on connectivity, bond lengths, bond angles, and conformational details of a molecule within the crystal lattice. ncats.iopharmaffiliates.com

The fundamental principle of X-ray crystallography lies in the interaction of X-rays with the electrons of the atoms in a crystal. cenmed.com When a beam of monochromatic X-rays strikes a crystal, the electrons scatter the X-rays. Because crystals are composed of a highly ordered, repeating array of molecules, the scattered waves interfere with each other constructively and destructively, producing a unique diffraction pattern of spots of varying intensities. fda.govncats.io The angles and intensities of these diffracted beams are recorded and are directly related to the arrangement of atoms in the crystal's unit cell—the basic repeating structural unit of the crystal. fda.gov

For a chiral molecule such as this compound, X-ray crystallography is uniquely capable of determining not just the relative arrangement of atoms but also the absolute configuration of its stereocenter. pharmaffiliates.comnih.gov The determination of absolute stereochemistry relies on a phenomenon known as anomalous dispersion or anomalous scattering. chemsrc.comajpamc.com This effect occurs when the wavelength of the incident X-rays is close to the absorption edge of an atom in the crystal, causing a phase shift in the scattered X-rays. chemsrc.comfda.gov

This phase shift breaks Friedel's Law, which states that the intensities of diffraction spots from opposite sides of the crystal (known as Bijvoet pairs) should be equal. biosynth.comnih.gov Due to anomalous dispersion, the intensities of these Bijvoet pairs become unequal. ajpamc.com By carefully measuring these intensity differences, the absolute arrangement of atoms in space can be determined, allowing for the confident assignment of the R or S configuration to a chiral center. pharmaffiliates.com

To quantify the correctness of the determined absolute structure, the Flack parameter is calculated during the refinement of the crystal structure model. nih.gov The Flack parameter, which ranges from 0 to 1, indicates the proportion of the inverted enantiomer in the crystal.

A value close to 0 , with a small standard uncertainty, indicates that the assigned absolute configuration is correct. nih.gov

A value close to 1 suggests that the true structure is the inverse of the current model. nih.gov

A value near 0.5 may imply that the crystal is a racemic twin, containing equal amounts of both enantiomers. nih.gov

The successful determination of absolute configuration is most effective when the molecule contains at least one atom heavier than oxygen, as heavier atoms produce a more significant anomalous scattering effect. pharmaffiliates.com

Beyond stereochemistry, the technique provides a comprehensive picture of the molecule's solid-state structure. pharmaffiliates.com It reveals precise measurements of all bond lengths and angles, the conformation of the flexible five-membered ring in the indane system, and the spatial orientation of the aminonitrile substituents. Furthermore, the analysis elucidates the crystal packing, showing how individual molecules arrange themselves and interact with their neighbors through intermolecular forces like hydrogen bonding and van der Waals interactions. pharmaffiliates.com This information is crucial for understanding the physical properties of the crystalline material.

While extensive searches of chemical and crystallographic databases did not yield a publicly available crystal structure for this compound, the following table provides an example of the crystallographic data that would be obtained from such an analysis.

Table 1: Illustrative Crystallographic Data for a Hypothetical Crystal of this compound

| Parameter | Example Value | Description |

|---|---|---|

| Crystal Data | ||

| Chemical Formula | C₁₀H₁₀N₂ | The elemental composition of the molecule. |

| Formula Weight | 158.21 g/mol | The molar mass of the compound. |

| Crystal System | Orthorhombic | The shape of the unit cell. |

| Space Group | P2₁2₁2₁ | The symmetry operations that define the crystal structure. |

| Unit Cell Dimensions | ||

| a | 8.12 Å | Length of the 'a' axis of the unit cell. |

| b | 9.45 Å | Length of the 'b' axis of the unit cell. |

| c | 11.33 Å | Length of the 'c' axis of the unit cell. |

| α, β, γ | 90° | Angles of the unit cell. |

| Volume | 869.4 ų | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Data Collection & Refinement | ||

| Radiation | MoKα (λ = 0.71073 Å) | The wavelength of X-rays used for the experiment. |

| Temperature | 100 K | The temperature at which data was collected. |

| Reflections Collected | 7850 | Total number of diffraction spots measured. |

| Unique Reflections | 1985 | Number of independent diffraction spots. |

| R-factor (R1) | 0.035 | A measure of the agreement between the crystallographic model and the experimental data. |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

Future Research Directions and Perspectives

Emerging Synthetic Strategies and Catalysis for Chiral Aminonitriles

The efficient and stereocontrolled synthesis of chiral α-aminonitriles is a significant area of research. While the Strecker reaction has been a traditional cornerstone, modern catalysis offers more elegant and efficient alternatives. Future work on synthesizing (R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile and its analogs will likely focus on asymmetric organocatalysis and biocatalysis.

Organocatalysis, which uses small organic molecules to catalyze reactions, has emerged as a powerful tool in asymmetric synthesis. thieme-connect.de Specifically, chiral Brønsted acids like BINOL-derived N-triflylphosphoramide have shown success in catalyzing intramolecular iminium-ion cyclization reactions to produce chiral 1-aminoindenes with high enantioselectivity. thieme-connect.de Another promising avenue is the use of chiral ammonium (B1175870) salts to catalyze the synthesis of aminonitriles from aminoacetonitrile, which presents a greener alternative by avoiding toxic cyanation reagents. researchgate.net

Biocatalysis offers a highly selective and sustainable approach. The use of transaminase enzymes to convert a ketone precursor (4-cyanoindanone) directly into the desired chiral amine is a particularly attractive strategy. nih.gov This method operates under mild, aqueous conditions and can achieve very high enantiomeric excess, often exceeding what is possible through traditional chemical resolution. nih.gov Future research will likely involve discovering and engineering novel enzymes with tailored substrate specificities and enhanced operational stability to make this process even more industrially viable.

| Synthetic Strategy | Catalyst Type | Key Advantages | Research Focus |

|---|---|---|---|

| Asymmetric Organocatalysis | Chiral Brønsted Acids (e.g., Phosphoric Acids) | High enantioselectivity, metal-free, milder conditions. thieme-connect.de | Development of new catalysts for broader substrate scope and higher efficiency. |

| Ammonium-Catalyzed Synthesis | Chiral Ammonium Salts | Avoids toxic cyanation reagents, tolerates air and moisture. researchgate.net | Expansion to a wider range of substrates and optimization of catalyst loading. |

| Biocatalysis | Transaminases, Imine Reductases | Exceptional stereoselectivity, green (aqueous media, mild conditions), single-step conversions. nih.govnih.gov | Enzyme discovery and protein engineering for enhanced stability and substrate scope. |

| Cross-Dehydrogenative Coupling (CDC) | Transition Metals or Organocatalysts | Forms C-C bonds directly from C-H bonds, improving atom economy. researchgate.net | Developing more sustainable catalysts (e.g., iron instead of precious metals). |

Exploration of Novel Reactivity Patterns and Derivatization Routes

The this compound molecule possesses two key functional groups ripe for chemical exploration: the primary amine at the C1 position and the nitrile group at the C4 position. Future research should focus on leveraging these sites to create a diverse library of new chemical entities.

The primary amine is a versatile nucleophile. Beyond its role in forming the core of S1P modulators, it can be a handle for a wide array of transformations.

Acylation/Sulfonylation: Reaction with various acyl chlorides, sulfonyl chlorides, or anhydrides can generate a library of amides and sulfonamides, modulating the compound's physicochemical properties such as lipophilicity and hydrogen bonding capacity.

Reductive Amination: The amine can be reacted with aldehydes or ketones to form Schiff bases, which can then be reduced to yield secondary or tertiary amines, introducing new substituents and potentially new chiral centers.

Formation of Chiral Ligands: The amine can serve as a coordination site for transition metals. Derivatization with phosphine (B1218219) or other coordinating groups could transform the molecule into a chiral ligand for asymmetric catalysis. thieme-connect.de

The nitrile group also offers significant synthetic potential.

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or amide. The resulting 4-carboxy-(R)-1-aminoindane would be a valuable bifunctional building block, for instance, in peptide synthesis.

Reduction: Reduction of the nitrile group, for example via catalytic hydrogenation, would yield a primary amine, transforming the molecule into a chiral 1,4-diaminoindane derivative. Such vicinal diamines are privileged structures in catalysis and medicinal chemistry.

Cyclization Reactions: The nitrile can participate in cycloaddition reactions or act as an electrophile after activation to form novel heterocyclic ring systems fused to the indane core.

Exploring these derivatization routes systematically will generate novel compounds that can be screened for new biological activities or material properties, moving far beyond the molecule's current application.

Expansion of Synthetic Utility Beyond Current Applications

While the role of this compound as a precursor to S1P1 receptor modulators is well-established, the chiral 1-aminoindane scaffold is a privileged motif found in a variety of other bioactive agents. nih.gov This suggests that derivatives of the title compound could have significant therapeutic potential in other areas.

Future research should explore the synthesis of analogs for applications in:

Neurodegenerative Diseases: The 1-aminoindane core is central to drugs like rasagiline, a monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease. thieme-connect.de Investigating derivatives of the title compound for MAO inhibition could yield new therapeutic candidates.

Antiviral Therapy: Indinavir, an HIV-1 protease inhibitor, features a 1-aminoindane moiety, highlighting the scaffold's utility in antiviral drug design. thieme-connect.de

Central Nervous System (CNS) Disorders: The related compound indatraline (B1671863) is a non-selective monoamine transporter inhibitor with antidepressant and stimulant properties. thieme-connect.de The rigid aminoindane framework is a known psychoactive substance template, suggesting that novel derivatives could be designed to selectively target various neurotransmitter transporters. nih.govnih.gov

Antibacterial Agents: The aminoindane ring has been identified in compounds with antibacterial properties, presenting an opportunity to develop new antibiotics to combat resistant strains like MRSA. researchgate.net

Beyond pharmacology, the rigid, chiral nature of the 1-aminoindane structure makes it an attractive candidate for applications in asymmetric catalysis and materials science . As a chiral ligand for transition metal catalysts, it could induce high stereoselectivity in a variety of chemical transformations. thieme-connect.de In materials science, incorporating this chiral unit into polymers or supramolecular assemblies could be explored for creating materials with unique chiroptical properties. thieme-connect.de

Integration of Advanced Computational Methods for Design and Prediction

Computational chemistry provides powerful tools to accelerate the discovery and optimization of novel derivatives of this compound. Integrating these methods into future research can reduce experimental costs and provide deep mechanistic insights, guiding synthetic efforts toward molecules with desired properties.

Key computational approaches include:

Molecular Docking and Dynamics: For medicinal chemistry applications, docking simulations can predict the binding modes and affinities of novel derivatives within the active sites of biological targets like enzymes (e.g., MAO-B) or G-protein coupled receptors (e.g., S1P receptors). Subsequent molecular dynamics (MD) simulations can assess the stability of these interactions and reveal the energetic contributions of different functional groups.

Quantum Mechanics (QM) and QM/MM: Quantum mechanical methods are essential for understanding the electronic structure and reactivity of the molecule. Time-dependent density functional theory (TD-DFT) can be used to predict the circular dichroism (CD) spectra of new chiral derivatives, which is crucial for confirming their absolute stereochemistry. Hybrid QM/MM methods can model reactions in a complex environment, such as an enzyme active site, with high accuracy.

Pharmacophore Modeling and Virtual Screening: Based on the structure of known active compounds containing the 1-aminoindane scaffold, a pharmacophore model can be developed. This model can then be used to perform virtual screening of large compound libraries to identify new molecules with a high probability of biological activity.

Machine Learning (ML) and AI: As more data on the synthesis and properties of aminonitrile derivatives become available, ML models can be trained to predict various endpoints, such as reaction outcomes, biological activity, or ADME (absorption, distribution, metabolism, and excretion) properties. This can help prioritize the synthesis of the most promising candidates.

| Computational Method | Application Area | Predicted Properties / Insights |

|---|---|---|

| Molecular Docking | Drug Design | Binding affinity, orientation in active site. |

| Molecular Dynamics (MD) | Drug Design, Materials Science | Binding stability, conformational changes, solvent effects. |

| TD-DFT | Chiral Analysis, Materials Science | Circular dichroism (CD) spectra, chiroptical properties. |

| QM/MM | Catalysis, Drug Design | Reaction mechanisms, transition state energies. |

| Machine Learning / AI | Drug Discovery, Process Chemistry | Structure-activity relationships (SAR), ADME properties, reaction optimization. |

Sustainable and Green Chemistry Approaches in its Synthesis and Transformations

Future research must prioritize the development of environmentally benign methods for the synthesis and derivatization of this compound. The principles of green chemistry provide a framework for this evolution.

Biocatalysis: As mentioned, using enzymes like transaminases is a premier green strategy. nih.govnih.gov These reactions are typically performed in water, at ambient temperature and pressure, and with exquisite selectivity, which minimizes byproducts and eliminates the need for protecting groups and harsh reagents.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product. Catalytic approaches, such as cross-dehydrogenative coupling or ammonium-catalyzed methods that avoid stoichiometric cyanide sources, are superior to classical methods that generate significant waste. researchgate.netresearchgate.net

Safer Solvents and Reagents: A major goal is the replacement of hazardous reagents and solvents. The development of synthetic methods that avoid highly toxic cyanide sources is a critical step forward. researchgate.net Furthermore, research into replacing traditional organic solvents like DMF or chlorinated hydrocarbons with greener alternatives (e.g., 2-MeTHF, ethyl acetate, or even water) will be crucial for reducing the environmental impact of the synthesis. nih.gov

Renewable Feedstocks: While the indane core is currently derived from fossil fuels, long-term research could explore pathways to synthesize aromatic starting materials from renewable biomass sources like lignin.

By integrating these green chemistry principles, the synthesis and transformation of this compound can become more sustainable, safer, and economically competitive.

Q & A

Q. What are the optimized synthetic routes for (R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile, and how do reaction conditions influence enantiomeric purity?

Answer: The synthesis often involves chiral resolution or asymmetric reduction. For example, a related indene-carbonitrile derivative was synthesized via NaBH4-mediated reduction of a ketone precursor (1-oxo-2,3-dihydro-1H-indene-4-carbonitrile) in ethanol with silica gel catalysis, yielding 80% product after column chromatography . To achieve enantiomeric purity, chiral auxiliaries (e.g., tert-butyl carbamate derivatives) or enantioselective catalysis may be required. For instance, intermediates like (R)-tert-butyl 4-cyano-2,3-dihydro-1H-inden-1-ylcarbamate (CAS 1306763-30-3) are critical for stereochemical control . Key factors include:

- Solvent polarity : Polar solvents (e.g., ethanol) stabilize intermediates.

- Catalyst loading : Silica gel or chiral catalysts influence reaction rate and selectivity.

- Temperature : Low temperatures (0°C) minimize racemization during reduction .

Q. How is this compound characterized structurally, and what analytical methods validate its purity?

Answer: Key characterization methods:

- <sup>1</sup>H NMR : Peaks at δ 7.62 (d, J = 7.5 Hz), 7.54 (d, J = 7.8 Hz), and 5.28 (t, J = 6.3 Hz) confirm the indene backbone and amino group positioning .

- Chiral HPLC : Essential for verifying enantiomeric excess (e.g., using amylose-based columns).

- Mass spectrometry : Molecular ion peaks at m/z 173.21 (C11H11N) align with the molecular formula .

- X-ray crystallography : Resolves absolute configuration, though no direct data exists for this compound; analogous structures (e.g., ozanimod derivatives) use this method .

Q. What are the recommended storage conditions and handling protocols to ensure compound stability?

Answer:

- Storage : Keep in tightly sealed containers under inert gas (N2 or Ar) at −20°C to prevent hydrolysis of the nitrile group .

- Incompatibilities : Avoid exposure to strong oxidizers or moisture. Silica gel desiccants are recommended .

- Handling : Use gloveboxes for air-sensitive steps and PPE (nitrile gloves, lab coat) to minimize dermal exposure .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its pharmacological activity, particularly in S1P receptor modulation?

Answer: The (R)-enantiomer is structurally analogous to S1P1 receptor agonists, where the amino group’s spatial orientation determines receptor binding. For example, 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile (a precursor) showed full S1P1 efficacy without requiring head-group interactions, suggesting the indene scaffold’s rigidity enhances target engagement . Key studies:

Q. What strategies resolve contradictions in reported synthetic yields or impurity profiles for this compound?

Answer: Discrepancies often arise from:

- Byproduct formation : For example, 6-methoxy-2,3-dihydro-1H-indene-1-carbonitrile (CAS 68549-22-4) may form via methoxy group migration if reaction conditions are suboptimal .

- Resolution :

- Chromatographic optimization : Use gradient elution (Hexane/EtOAc 5:5 to 3:7) to separate diastereomers .

- Impurity tracking : LC-MS identifies common byproducts like 5-acetyl-2-amino-4-(2,6-dichlorophenyl)-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile (CAS N/A), which shares structural motifs .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Answer:

- QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on the indene ring) with LogP and metabolic stability .

- MD simulations : Predict binding kinetics to cytochrome P450 enzymes to mitigate rapid clearance .

- Fragment-based design : Replace the nitrile group with bioisosteres (e.g., tetrazole) to enhance solubility while retaining potency .

Q. What are the challenges in scaling up enantioselective synthesis for preclinical studies?

Answer:

- Catalyst cost : Chiral catalysts (e.g., BINAP-Ru complexes) may be prohibitively expensive for large batches.

- Purification bottlenecks : Centrifugal partition chromatography (CPC) is more scalable than traditional column methods .

- Regulatory compliance : Ensure intermediates like (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride (CAS 1306763-57-4) meet ICH Q3A impurity thresholds .

Q. How do structural modifications to the indene scaffold affect off-target activity in CNS applications?

Answer:

- Fluorination : Adding fluorine at C-6 (e.g., (R)-6-Fluoroindan-1-amine hydrochloride, CAS 731859-02-2) reduces P-glycoprotein efflux, enhancing brain penetration .

- Amino group substitution : Tert-butyl carbamate protection (e.g., CAS 1306763-30-3) mitigates amine-mediated toxicity in vivo .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.